![molecular formula C17H34N4 B2875208 5-十五烷基-1H-[1,2,4]三唑-3-胺 CAS No. 101593-19-5](/img/structure/B2875208.png)

5-十五烷基-1H-[1,2,4]三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

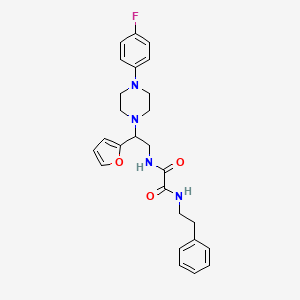

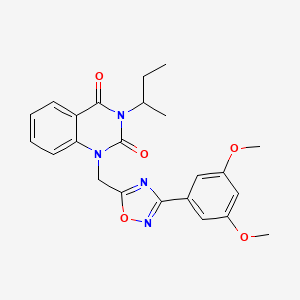

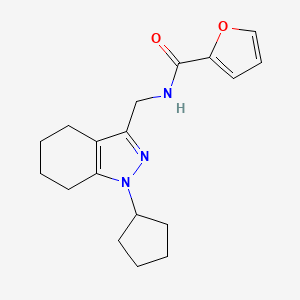

“5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine”, typically involves the reaction of primary amines with carbon disulfide in alkaline conditions to form dithiocarbamates, which are then cyclized with hydrazine to form the triazole ring . The specific synthesis of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would involve the use of pentadecylamine as the starting material .Molecular Structure Analysis

The molecular structure of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” consists of a 1,2,4-triazole ring, a pentadecyl chain, and an amine group. The triazole ring is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The pentadecyl chain is a long aliphatic chain attached to the triazole ring, and the amine group (-NH2) is also attached to the triazole ring .Chemical Reactions Analysis

The chemical reactions involving “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would largely depend on the specific conditions and reagents used. As a derivative of 1,2,4-triazole, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution reactions at the carbon atoms of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” would depend on its specific molecular structure. As a derivative of 1,2,4-triazole, it is likely to be a solid at room temperature . The presence of the long pentadecyl chain may make it more hydrophobic compared to other 1,2,4-triazole derivatives .科学研究应用

Drug Discovery and Pharmaceutical Applications

3-Pentadecyl-1H-1,2,4-triazol-5-amine: has shown promise in the field of drug discovery. Its structure is conducive to forming non-covalent bonds with enzymes and receptors, which is crucial for developing new medications . The triazole ring, a common motif in many pharmaceuticals, can improve the pharmacokinetic and pharmacodynamic profiles of new drugs . This compound’s derivatives could potentially be used in creating novel treatments for a variety of diseases due to their ability to interact with biological targets effectively.

Polymer Chemistry

In polymer chemistry, 3-Pentadecyl-1H-1,2,4-triazol-5-amine can be utilized as a precursor for new materials. Its long alkyl chain may enhance the solubility and biodegradability of polymers, making it an eco-friendly option for developing surfactants with antimicrobial properties . This could lead to the creation of new polymers with specific applications in biomedicine and environmentally friendly products.

Supramolecular Chemistry

The triazole core of 3-Pentadecyl-1H-1,2,4-triazol-5-amine is structurally similar to amide bonds, which can mimic the E or Z configuration of amides. This feature makes it valuable in supramolecular chemistry, where it can be used to create complex structures through non-covalent interactions . These structures could have applications in creating new materials or in the study of molecular recognition processes.

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications3-Pentadecyl-1H-1,2,4-triazol-5-amine could be used to link biomolecules or drugs to carriers or other entities . This application is particularly relevant in drug delivery systems, where the compound could be used to improve the efficacy and targeting of pharmaceuticals.

Chemical Biology

In chemical biology, 3-Pentadecyl-1H-1,2,4-triazol-5-amine can be employed to study biological systems. Its potential to form spiro compounds and interact with various biological targets makes it a candidate for developing new probes or tools for understanding biological processes and diseases .

Fluorescent Imaging

The triazole derivatives can be used in fluorescent imaging due to their ability to form complexes with metals, which can exhibit fluorescence . This application is crucial in medical diagnostics and research, where fluorescent markers are used to visualize and track biological molecules and processes.

未来方向

The future research directions for “5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the reported activities of other 1,2,4-triazole derivatives, these compounds may have potential applications in medicinal chemistry and drug discovery .

作用机制

Target of Action

It is known that 1,2,4-triazole derivatives often possess a range of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The specific targets would depend on the exact biological activity exhibited by the compound.

Mode of Action

It is known that the mechanism of interaction between similar 1,2,4-triazol-5-yl compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives often affect a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Result of Action

It is known that 1,2,4-triazole derivatives often exhibit a range of biological activities such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

It is known that similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °c and are insensitive to impact, friction, and electrostatic discharge .

属性

IUPAC Name |

5-pentadecyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)21-20-16/h2-15H2,1H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWQCHCXTRIKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)

![2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2875128.png)

![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)